molecular formula C8H9BBr2O4 B6304180 3,5-Dibromo-2,6-dimethoxyphenylboronic acid CAS No. 2121512-46-5

3,5-Dibromo-2,6-dimethoxyphenylboronic acid

Cat. No. B6304180
CAS RN: 2121512-46-5
M. Wt: 339.78 g/mol
InChI Key: OALBYDZRQJCTNH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 339.78 .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2,6-dimethoxyphenylboronic acid is 1S/C8H9BBr2O4/c1-14-7-4 (10)3-5 (11)8 (15-2)6 (7)9 (12)13/h3,12-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dibromo-2,6-dimethoxyphenylboronic acid are not detailed in the search results, boronic acids are generally known for their role in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

3,5-Dibromo-2,6-dimethoxyphenylboronic acid is stored at a temperature of 2-8°C . The compound’s molecular weight is 339.78 .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a widely-used transition metal catalyzed carbon–carbon bond forming reaction . The 3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used as an organoboron reagent in this process .

Protodeboronation of Pinacol Boronic Esters

This compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but underdeveloped transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .

Synthesis of 2H-Imidazo[1,5-a]pyridin-4-ium Bromides

3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides . These compounds are utilized as precursors for the preparation of N-heterocyclic carbene ligands .

Preparation of Monosubstituted Benzothiazoloquinazolinones

This compound can be used in the preparation of monosubstituted benzothiazoloquinazolinones . These compounds are potential monoamine oxidases inhibitors .

Preparation of Benzopyranone Derivatives

3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used in the preparation of benzopyranone derivatives . These derivatives are positive GABAA receptor modulators .

Rhodium Catalyzed Cyanation

This compound can be used in rhodium catalyzed cyanation with N-cyano-N-phenyl-p-methylbenzenesulfonamide .

Preparation of Bisphosphonate Inhibitors

3,5-Dibromo-2,6-dimethoxyphenylboronic acid can be used in the preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Preparation of Aryl Alkenes

This compound can be used in the preparation of aryl alkenes via three-component coupling catalyzed by palladium .

Safety and Hazards

The safety information for 3,5-Dibromo-2,6-dimethoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(3,5-dibromo-2,6-dimethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBr2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALBYDZRQJCTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1OC)Br)Br)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBr2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,6-dimethoxyphenylboronic acid

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